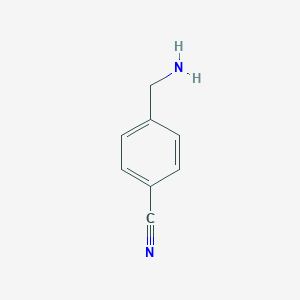

4-(Aminomethyl)benzonitrile

Overview

Description

Synthesis Analysis

The synthesis of compounds related to 4-(Aminomethyl)benzonitrile often involves nucleophilic displacement reactions, bromination, Grignard reactions, cyanidation, and amination processes. For instance, 4-Amino-2-(trifluoromethyl)benzonitrile, an intermediate for the synthesis of bicalutamide, was synthesized from m-fluoro-(trifluoromethyl)benzene through a series of steps, including bromination and amination, achieving an overall yield of 49.2% (Zhang Tong-bin, 2012).

Molecular Structure Analysis

Studies on the molecular structures of benzonitrile derivatives, including 4-(Aminomethyl)benzonitrile, often employ techniques like X-ray diffraction, NMR spectroscopy, and DFT calculations to elucidate their geometry, bonding, and electronic properties. The crystal structure and molecular geometry of such compounds reveal significant insights into their reactivity and potential applications (L. Hwang et al., 2006).

Chemical Reactions and Properties

The chemical reactivity of 4-(Aminomethyl)benzonitrile and its derivatives encompasses a wide range of reactions, including cyclotrimerization processes, and reactions with N-nitrosoarylamines for the synthesis of specific products. For example, 2-(Alkylamino)benzonitriles were synthesized via rhodium-catalyzed cyanation on the aryl C-H bond and subsequent denitrosation, demonstrating the compound's versatile reactivity (J. Dong et al., 2015).

Physical Properties Analysis

The physical properties of 4-(Aminomethyl)benzonitrile derivatives, such as their crystalline structure, phase transitions, and solubility, are crucial for understanding their behavior in different environments and applications. The inclusion of reactants like 4-aminobenzonitrile in the crystallization process can significantly influence the crystal structure, as demonstrated in studies where the inclusion product exhibited distinct packing arrangements and hydrogen bonding patterns (S. Patil et al., 2014).

Chemical Properties Analysis

The chemical properties of 4-(Aminomethyl)benzonitrile, including its basicity and reactivity towards different chemical groups, have been the subject of extensive research. Investigations into the Hammett equation's validity for substituted benzonitriles shed light on the substituent effects and their impact on the molecule's basicity and reactivity, providing a deeper understanding of its chemical behavior (O. Exner & S. Böhm, 2004).

Scientific Research Applications

Dual Fluorescence Studies : A study on 4-(N,N-Dimethyl-amino)benzonitrile (DMABN), a prototype molecule for dual fluorescence, provides insights into its excited state structures and charge-transfer processes. This research is significant for understanding fluorescence mechanisms in similar compounds (Köhn & Hättig, 2004).

Corrosion Inhibition : Research on benzonitrile derivatives, including 4-(isopentylamino)-3-nitrobenzonitrile, as corrosion inhibitors for mild steel highlights their potential in protecting metals in corrosive environments (Chaouiki et al., 2018).

Electrolyte Additives in Batteries : The use of 4-(Trifluoromethyl)-benzonitrile in lithium ion batteries as an electrolyte additive demonstrates its role in improving battery performance and durability (Huang et al., 2014).

Charge Transfer in Solvents : Investigations into the solvent dependence of spectra and kinetics of charge transfer in various (alkylamino)benzonitriles, including 4-aminobenzonitrile, contribute to a deeper understanding of solvent effects on molecular behavior (Dahl et al., 2005).

Synthesis of Hyperbranched Epoxide-Amine Adducts : A study on the microwave-assisted synthesis of hyperbranched epoxide-amine adducts using 4-(2,3-epoxypropyl-1-oxy)benzonitrile highlights innovative approaches in polymer chemistry (Theis et al., 2009).

Anticancer Properties : Research on a family of Iron(II)-Cyclopentadienyl compounds, including 4-aminobenzonitrile, indicates strong activity against colorectal and triple negative breast cancer cells, suggesting potential applications in cancer treatment (Pilon et al., 2020).

Environmental Impacts : Studies on the transformation of benzonitriles in water, including the hydrolysis of para-substituted benzonitriles, are crucial for understanding the environmental impact and degradation pathways of these compounds (Masunaga et al., 1995).

Photolysis in Polymer Media : Investigations into the photolysis of benzonitrile derivatives in solid polymer phases, such as the study of benzonitrile-4-[[4-(dimethylamino)phenyl]methylene]-amino-N-oxide, offer insights into photochemical processes in polymers (Čík et al., 1991).

Mechanism of Action

Mode of Action

It is known that the compound can be used in the synthesis of fluorescent-labeled bisbenzamidine, which can be a biochemical tool in biomedical studies . It can also be used in the synthesis of 3-(p-benzylamino)-1,2,4,5 tetrazine, used in the modification of alginate hydrogels, employed in cell engineering applications .

Result of Action

Its use in the synthesis of other compounds suggests it may have a role in various biochemical reactions .

Safety and Hazards

4-(Aminomethyl)benzonitrile is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes .

properties

IUPAC Name |

4-(aminomethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c9-5-7-1-2-8(6-10)4-3-7/h1-4H,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIWXXXFJFOECP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CN)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40146234 | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Aminomethyl)benzonitrile | |

CAS RN |

10406-25-4 | |

| Record name | 4-Cyanobenzylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10406-25-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010406254 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Aminomethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40146234 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(aminomethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.785 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-(AMINOMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SG5W3N5HYJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

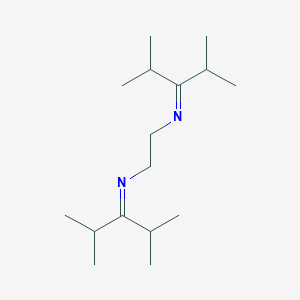

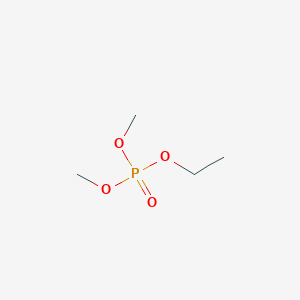

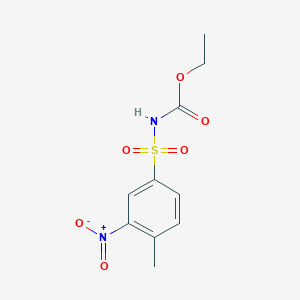

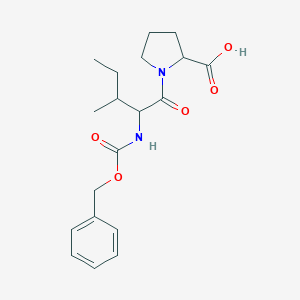

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What makes 4-(Aminomethyl)benzonitrile useful in material science?

A: 4-(Aminomethyl)benzonitrile's utility stems from its chemical structure. The presence of both an amine (-NH2) and a nitrile (-C≡N) group allows for versatile chemical reactions. [] For example, researchers have successfully utilized 4-(Aminomethyl)benzonitrile to functionalize the inner pores of nanometer-thin organic materials. [] This involved converting the carboxylic acid groups within the pores to acid chloride and subsequently reacting them with 4-(Aminomethyl)benzonitrile to form amide bonds. This precise control over pore chemistry opens possibilities for tailoring material properties for applications like molecular separation, drug delivery, and catalysis. []

Q2: Has the crystal structure of 4-(Aminomethyl)benzonitrile been determined?

A: Yes, the crystal structure of N-(4-Cyanobenzyl)benzamide, a derivative of 4-(Aminomethyl)benzonitrile, has been reported. [] This derivative was formed by reacting 4-(Aminomethyl)benzonitrile with benzoyl chloride. In the crystal structure, molecules of N-(4-Cyanobenzyl)benzamide are linked together by intermolecular N—H⋯O hydrogen bonds, creating infinite chains. [] This structural information provides insights into the compound's potential for intermolecular interactions and its possible applications in material science.

Q3: Can 4-(Aminomethyl)benzonitrile be used in perovskite solar cells?

A: Research suggests that the hydrochloride salt of 4-(Aminomethyl)benzonitrile (4-(Aminomethyl) benzonitrile hydrochloride or AMBNCl) can be beneficial in perovskite solar cell fabrication. [] The polar nature of AMBNCl, attributed to its -C≡N, -NH3+, and Cl- groups, reportedly improves the quality of perovskite crystal growth and passivates defects within the perovskite layer. [] This leads to enhanced device performance and stability. [] Notably, incorporating AMBNCl led to a champion efficiency of 23.52% in a study, showcasing its potential for boosting the performance of perovskite solar cells. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(E)-but-2-enyl]-triethoxysilane](/img/structure/B84795.png)

![2,3-Dihydrobenzo[b]furan-7-ylamine](/img/structure/B84802.png)

![Ethanol, 2-[(4-methylphenyl)thio]-](/img/structure/B84808.png)